7-Amino-3-(2-bromoethoxy)-1H-2-benzopyran-1-one
Description
7-Amino-3-(2-bromoethoxy)-1H-2-benzopyran-1-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a bromoethoxy group, and a benzopyranone core, which contribute to its distinct chemical properties and reactivity.
Properties
CAS No. |
913837-02-2 |
|---|---|
Molecular Formula |
C11H10BrNO3 |
Molecular Weight |
284.11 g/mol |
IUPAC Name |
7-amino-3-(2-bromoethoxy)isochromen-1-one |
InChI |
InChI=1S/C11H10BrNO3/c12-3-4-15-10-5-7-1-2-8(13)6-9(7)11(14)16-10/h1-2,5-6H,3-4,13H2 |
InChI Key |
OPBJLBJYBIRHFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)OC(=C2)OCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-3-(2-bromoethoxy)-1H-2-benzopyran-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzopyranone Core: The initial step involves the synthesis of the benzopyranone core through a cyclization reaction of appropriate precursors.
Introduction of the Bromoethoxy Group: The bromoethoxy group is introduced via a nucleophilic substitution reaction, where a suitable bromoethanol derivative reacts with the benzopyranone intermediate.
Industrial Production Methods
Industrial production of 7-Amino-3-(2-bromoethoxy)-1H-2-benzopyran-1-one may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Amino-3-(2-bromoethoxy)-1H-2-benzopyran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The bromoethoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
7-Amino-3-(2-bromoethoxy)-1H-2-benzopyran-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or anticancer agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Amino-3-(2-bromoethoxy)-1H-2-benzopyran-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction is often stabilized by hydrogen bonding and van der Waals interactions within the active site.
Comparison with Similar Compounds
Similar Compounds
7-Amino-3-(2-chloroethoxy)-1H-2-benzopyran-1-one: Similar structure but with a chloroethoxy group instead of a bromoethoxy group.
7-Amino-3-(2-fluoroethoxy)-1H-2-benzopyran-1-one: Contains a fluoroethoxy group, offering different reactivity and properties.
7-Amino-3-(2-iodoethoxy)-1H-2-benzopyran-1-one: Features an iodoethoxy group, which can influence its chemical behavior.
Uniqueness
7-Amino-3-(2-bromoethoxy)-1H-2-benzopyran-1-one is unique due to the presence of the bromoethoxy group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for studying enzyme inhibition and developing new therapeutic agents.
Biological Activity
7-Amino-3-(2-bromoethoxy)-1H-2-benzopyran-1-one is a compound belonging to the benzopyran class, which has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Synthesis
The synthesis of 7-amino-3-(2-bromoethoxy)-1H-2-benzopyran-1-one typically involves the reaction of 7-amino-4-methyl-benzopyran-2-one with appropriate bromoalkyl derivatives. The purity and structure of the synthesized compounds are confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of benzopyran derivatives, including 7-amino-3-(2-bromoethoxy)-1H-2-benzopyran-1-one. The compound has shown promising activity against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of Benzopyran Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
|---|---|---|---|---|
| 7-Amino-3-(2-bromoethoxy)-1H-2-benzopyran-1-one | E. coli | 32 | Candida albicans | 16 |
| Reference Compound (Ciprofloxacin) | E. coli | 8 | Candida albicans | 4 |
The minimum inhibitory concentration (MIC) values indicate that the compound exhibits significant antibacterial and antifungal activity comparable to standard antibiotics like ciprofloxacin and antifungal agents.
Anti-inflammatory Activity
The anti-inflammatory potential of benzopyran derivatives has also been investigated. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various cell lines. The mechanism appears to involve the modulation of NF-kB signaling pathways.
Anticancer Activity
Recent research indicates that 7-amino-3-(2-bromoethoxy)-1H-2-benzopyran-1-one may possess anticancer properties. Studies have demonstrated its cytotoxic effects on several cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| PC3 | 18 |
The IC50 values suggest that the compound exhibits potent cytotoxicity, making it a candidate for further development as an anticancer agent.
The biological activity of 7-amino-3-(2-bromoethoxy)-1H-2-benzopyran-1-one can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurodegenerative disease treatment.
- Radical Scavenging : The antioxidant properties help neutralize free radicals, contributing to its anti-inflammatory effects.
- Cell Cycle Arrest : In cancer cells, the compound induces cell cycle arrest, leading to apoptosis.
Case Studies
A recent study focused on a series of benzopyran derivatives, including 7-amino-3-(2-bromoethoxy)-1H-2-benzopyran-1-one, evaluated their biological activities through in vitro assays. The results highlighted that modifications in the benzopyran structure significantly influenced their biological activities, suggesting a structure-activity relationship (SAR).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
